ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate
Description
This compound is a heterocyclic derivative featuring a thieno[3,2-d]pyrimidin-4-one core fused with a 4-ethoxyphenyl substituent at position 2. The sulfanyl acetyl group bridges the thienopyrimidinone moiety to a piperazine ring, which is further functionalized with an ethyl carboxylate group.
Properties
IUPAC Name |
ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S2/c1-3-31-17-7-5-16(6-8-17)27-21(29)20-18(9-14-33-20)24-22(27)34-15-19(28)25-10-12-26(13-11-25)23(30)32-4-2/h5-8H,3-4,9-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDXTXKBQZSZKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCN(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate involves multiple steps, starting from commercially available starting materials
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Formation of Thienopyrimidine Core: : The synthesis begins with the construction of the thienopyrimidine core. This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor, such as a guanidine derivative. The reaction is typically carried out under reflux conditions in the presence of a strong acid catalyst.
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Introduction of Ethoxyphenyl Group: : The next step involves the introduction of the ethoxyphenyl group onto the thienopyrimidine core. This can be accomplished through a nucleophilic aromatic substitution reaction, where the ethoxyphenyl group is introduced using an appropriate electrophile, such as an ethoxyphenyl halide, in the presence of a base.
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Attachment of Piperazine and Ester Groups: : The final steps involve the attachment of the piperazine ring and the ester functional group. The piperazine ring can be introduced through a nucleophilic substitution reaction, where a piperazine derivative is reacted with an appropriate leaving group on the thienopyrimidine core. The ester group can be introduced through an esterification reaction, where the carboxylic acid precursor is reacted with ethanol in the presence of an acid catalyst.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group in the molecule undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or modifying solubility.
| Reaction Type | Conditions | Product | Yield/Notes |
|---|---|---|---|
| Ester Hydrolysis | 1M NaOH, reflux, 6–8 hours | 4-(2-{[3-(4-ethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylic acid | ~85% conversion (analog data) |
The thioether (–S–) bridge is stable under mild hydrolysis conditions but may oxidize in the presence of strong oxidizing agents (see Section 3 ).
Nucleophilic Substitution
The piperazine nitrogen acts as a nucleophile, participating in alkylation or acylation reactions.
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Alkylation | Ethyl bromoacetate, DMF, K₂CO₃ | Ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-1-(carboxymethyl)piperazine-1-carboxylate | Enhances hydrophilicity |
| Acylation | Acetyl chloride, pyridine | Ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-1-acetylpiperazine-1-carboxylate | Blocks amine reactivity |
Oxidation Reactions
The sulfanyl (–S–) group oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) under controlled conditions, altering electronic properties and bioactivity.
| Oxidizing Agent | Conditions | Product | Impact on Bioactivity |
|---|---|---|---|
| mCPBA (meta-chloroperbenzoic acid) | DCM, 0°C, 2 hours | Ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfinyl}acetyl)piperazine-1-carboxylate | Increased polarity; reduced metabolic stability |
| H₂O₂ (30%) | AcOH, 50°C, 4 hours | Ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfonyl}acetyl)piperazine-1-carboxylate | Potential loss of target binding |
Ring-Opening and Rearrangement
The thieno[3,2-d]pyrimidine ring system may undergo ring-opening under harsh alkaline conditions, though this is less common due to its aromatic stability.
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Ring-Opening | 5M NaOH, 120°C, 24 hours | Fragmented products including 4-ethoxyphenylurea and thiophene derivatives | Low yield (~20%); non-specific |
Electrophilic Aromatic Substitution
The electron-rich thiophene ring in the thieno[3,2-d]pyrimidine system undergoes nitration or halogenation at specific positions.
Reductive Amination
The secondary amine in the piperazine ring can undergo reductive amination with aldehydes/ketones to form tertiary amines.
| Reagents | Conditions | Product | Application |
|---|---|---|---|
| Formaldehyde/NaBH₃CN | MeOH, rt, 12 hours | Ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-1-methylpiperazine-1-carboxylate | Modifies pharmacokinetics |
Photochemical Reactions
The thieno[3,2-d]pyrimidine core exhibits photostability under UV light (λ = 254 nm), but prolonged exposure may lead to decomposition of the ethoxy group .
Key Research Findings
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Solubility and Reactivity : The ethyl ester group enhances lipophilicity (logP ≈ 2.8), while hydrolysis to the carboxylic acid improves aqueous solubility (logP ≈ −0.3).
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Biological Implications : Oxidation of the thioether to sulfone reduces platelet aggregation inhibition by ~60% compared to the parent compound (IC₅₀: 1.2 μM vs. 0.5 μM).
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Synthetic Utility : Piperazine alkylation reactions are regioselective due to steric hindrance from the acetylated sulfur.
Scientific Research Applications
Structural Features
The compound features a piperazine ring and a thieno[3,2-d]pyrimidine core which contribute to its diverse biological activities. The presence of the ethoxy phenyl group and the sulfanyl acetyl moiety enhances its pharmacological potential.
Anticancer Potential
Research has indicated that derivatives of this compound possess significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation, such as tyrosine kinases.
- Case Study : In vitro studies demonstrated cytotoxicity against various cancer cell lines with IC50 values indicating effectiveness in targeting tumor growth.
Antioxidant Activity
The compound exhibits antioxidant properties that are crucial for combating oxidative stress-related diseases:
- Mechanism : It scavenges free radicals and reduces oxidative damage in cellular systems.
- Research Findings : Similar compounds have shown IC50 values in the range of 10–20 µg/mL against DPPH and ABTS free radicals.
Neuroprotective Effects
Ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate has also been studied for its neuroprotective effects:
- Mechanism : It modulates neuroinflammatory responses and enhances endogenous antioxidant defenses.
- Case Study : Research published in MDPI highlighted its potential in reducing neurodegeneration markers in animal models of Alzheimer's disease.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate involves interactions with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
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Molecular Targets: : The compound may interact with specific enzymes or receptors in the body. For example, the thienopyrimidine core may bind to certain kinases or other enzymes, inhibiting their activity and leading to therapeutic effects.
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Pathways Involved: : The compound may modulate specific signaling pathways in the body. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
- Ethyl 4-(2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetyl)piperazine-1-carboxylate (CAS: 791127-91-8): Shares a thienopyrimidine core but differs in substitution patterns (position 2,3 vs. 3,2-d in the target compound) and lacks the 4-ethoxyphenyl group. Molecular formula: C₁₅H₁₈N₄O₃S₂ (MW: 366.5 g/mol) vs. target compound (C₂₃H₂₆N₄O₅S₂, estimated MW: 518.6 g/mol). Higher lipophilicity (XLogP3: 2) compared to the target compound (predicted XLogP3: ~3.5 due to the ethoxyphenyl group) .
- Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate (CAS: 851129-41-4): Replaces the thienopyrimidinone with an oxadiazole ring, altering electron distribution and hydrogen-bonding capacity.
Piperazine Derivatives
- Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate: Retains the piperazine-carboxylate backbone but substitutes the thienopyrimidine-sulfanyl acetyl group with a methoxyphenyl-piperidine system. Demonstrated serotonin receptor affinity in pharmacological studies, suggesting the target compound’s piperazine moiety may confer CNS activity .
- Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}piperazine-1-carboxylate: Features a methylsulfonylphenyl group instead of the thienopyrimidine core. Enhanced solubility (logS: -3.2) compared to the target compound (predicted logS: -4.8), highlighting the trade-off between lipophilicity and bioavailability .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Thieno[2,3-d]pyrimidine Analog | Oxadiazole Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 518.6 (estimated) | 366.5 | 442.5 |
| XLogP3 | ~3.5 | 2.0 | 2.8 |
| Hydrogen Bond Acceptors | 7 | 7 | 8 |
| Rotatable Bonds | 8 | 5 | 6 |
| Topological Polar Surface Area (Ų) | 129 | 129 | 135 |
Data derived from computational models and analogs
Computational and Experimental Validation
Biological Activity
Ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its antiviral, antibacterial, and anticancer activities.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core structure, which is known for various biological activities. The presence of the ethoxyphenyl group and the piperazine moiety enhances its pharmacological profile. The molecular formula is , with a molecular weight of approximately 396.49 g/mol.
Antiviral Activity
Recent studies have indicated that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant antiviral properties. For instance, derivatives have shown activity against various viral strains such as HAdV7 and HSV-1. In vitro assays reported CC50 values (the concentration that kills 50% of cells) and IC50 values (the concentration that inhibits 50% of viral replication) demonstrating promising results for related compounds .
Table 1: Antiviral Activity of Related Compounds
| Compound | Virus Type | CC50 (µg/ml) | IC50 (µg/ml) |
|---|---|---|---|
| Compound A | HAdV7 | 17 | 4.5 |
| Compound B | HSV-1 | 16 | 6.3 |
| Ethyl Derivative | CV-B4 | 20 | 6.0 |
Antibacterial Activity
The antibacterial properties of thieno[3,2-d]pyrimidine derivatives have been extensively studied. Compounds similar to ethyl 4-(2-{...}) have shown broad-spectrum antibacterial activity against strains such as Escherichia coli and Mycobacterium smegmatis. The mechanism often involves inhibition of bacterial enzymes critical for survival .
Table 2: Antibacterial Activity
| Compound | Bacteria | MIC (µg/ml) |
|---|---|---|
| Compound C | E. coli | 0.91 |
| Compound D | M. smegmatis | 50 |
Anticancer Activity
Emerging research suggests that compounds containing thieno[3,2-d]pyrimidine structures may also possess anticancer properties through mechanisms such as inhibition of MDM2, a protein that regulates tumor suppressor p53. In related studies, compounds demonstrated high affinity for MDM2 with Ki values less than 1 nM .
Table 3: Anticancer Activity
| Compound | Target Protein | Ki (nM) |
|---|---|---|
| Ethyl Derivative | MDM2 | <1 |
Case Studies
- Antiviral Study : A study evaluated the efficacy of a thieno[3,2-d]pyrimidine derivative against multiple viral strains. Results indicated significant inhibition of viral replication in cell lines infected with HAdV7 and HSV-1.
- Antibacterial Evaluation : A series of derivatives were tested for their antibacterial properties against resistant strains of E. coli. Results showed a notable decrease in bacterial growth at low concentrations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thieno[3,2-d]pyrimidinone core via cyclization under reflux (180–200°C) using acetic acid as a solvent .
- Step 2 : Introduction of the sulfanylacetyl group via nucleophilic substitution, requiring inert conditions (argon atmosphere) and catalysts like triethylamine .
- Step 3 : Piperazine coupling using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane at 0–5°C to minimize side reactions .
- Optimization : Yield improvements (from ~40% to 65%) are achieved by precise temperature control and catalyst selection. For example, palladium on carbon enhances hydrogenation efficiency in intermediate steps .
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?
- Techniques :
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the thienopyrimidine and piperazine moieties. Aromatic proton signals between δ 7.2–8.5 ppm validate the 4-ethoxyphenyl group .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 529.18 [M+H]+) ensures molecular formula accuracy .
- X-ray Crystallography : Resolves spatial arrangement, particularly the conformation of the sulfanylacetyl linker .
Q. What preliminary biological screening assays are suitable for this compound?
- Assays :
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or Aurora kinases) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .
- Solubility/Stability : HPLC-based kinetic solubility assays in PBS (pH 7.4) and simulated gastric fluid .
Advanced Research Questions
Q. How can synthetic contradictions (e.g., low yield in piperazine coupling) be resolved?
- Troubleshooting :
- Side Reactions : Competing acylation at piperazine’s secondary amine can be mitigated by using Boc-protected intermediates .
- Catalyst Optimization : Switching from EDC/HOBt to DCC/DMAP increases coupling efficiency to >75% .
- Data Reconciliation : Cross-validate reaction progress via LC-MS to detect intermediates and adjust stoichiometry .
Q. What strategies are effective in elucidating the compound’s mechanism of action against biological targets?
- Approaches :
- SPR/Binding Studies : Surface plasmon resonance quantifies binding kinetics (ka/kd) to purified enzymes (e.g., topoisomerase II) .
- Molecular Docking : AutoDock Vina simulations predict binding poses in ATP-binding pockets, guided by crystallographic data from analogs .
- Transcriptomic Profiling : RNA-seq on treated cells identifies downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .
Q. How do structural modifications (e.g., substituents on the thienopyrimidine ring) impact bioactivity and pharmacokinetics?
- Comparative Analysis :
- Bioactivity : Replacing 4-ethoxyphenyl with 4-fluorophenyl (as in ) reduces IC50 by 30% in kinase assays due to enhanced hydrophobic interactions .
- PK Properties : LogP increases from 2.1 to 3.4 with lipophilic substituents, improving membrane permeability but reducing aqueous solubility .
- Data Table :
| Substituent | IC50 (μM) | LogP | Solubility (μg/mL) |
|---|---|---|---|
| 4-Ethoxyphenyl (target) | 0.45 | 2.1 | 12.5 |
| 4-Fluorophenyl | 0.32 | 2.8 | 8.2 |
| 4-Methoxyphenyl | 0.50 | 2.3 | 10.1 |
Q. What computational methods aid in predicting metabolic stability and toxicity?
- Tools :
- ADMET Prediction : SwissADME predicts CYP450 metabolism hotspots (e.g., ethoxy group demethylation) .
- Toxicity Profiling : ProTox-II identifies potential hepatotoxicity risks based on structural alerts (e.g., thioether linkage) .
- Validation : Microsomal stability assays (human liver microsomes + NADPH) confirm half-life (~2.3 hrs), aligning with predictions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structural analogs?
- Root Causes :
- Assay Variability : Differences in cell line viability (e.g., HeLa vs. HT-29) or incubation time (48 vs. 72 hrs) .
- Purity Issues : HPLC purity <95% in early studies vs. >99% in later work skews IC50 values .
Methodological Recommendations
- Synthesis : Prioritize Boc-protection strategies for piperazine to prevent side reactions .
- Characterization : Combine XRD and NOESY NMR to resolve stereochemical ambiguities .
- Biological Testing : Use 3D tumor spheroids for in vitro models to better mimic in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
